4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine” consists of a five-membered pyrrolidine ring attached to a piperidine ring. The pyrrolidine ring is saturated and has a non-planar structure, which allows for increased three-dimensional coverage .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine, focusing on unique applications:
Inhibitors of Dipeptidyl Peptidase IV
This compound has been evaluated as an inhibitor of dipeptidyl peptidase IV, which is significant for the treatment of type 2 diabetes. A specific derivative showed potent activity with high oral bioavailability and low plasma protein binding .
Small Molecule Ligands
It serves as a small molecule ligand for methyl-lysine binding proteins, which are important in the study of epigenetics and gene regulation .
E-cadherin Expression Restoration
Researchers have used this compound to restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, indicating its potential in cancer therapy .
Polo-like Kinase 1 Inhibitors
It has been identified as a selective inhibitor of Polo-like kinase 1, an enzyme involved in cell division and a target for cancer treatment .
Glucose Level Regulation
This compound has shown effects on plasma glucose levels, suggesting its use in metabolic studies and potential diabetes treatment .
Anti-bacterial and Anti-fungal Agents
Derivatives of this compound have been synthesized for their anti-bacterial and anti-fungal properties, providing a new avenue for infection control .
Future Directions
The future directions for “4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)8-3-6-14(7-8)9-1-4-13-5-2-9/h8-10,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDAUQTRGRWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Difluoromethyl)pyrrolidin-1-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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